![molecular formula C18H24N2O3S3 B2924512 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797308-44-1](/img/structure/B2924512.png)

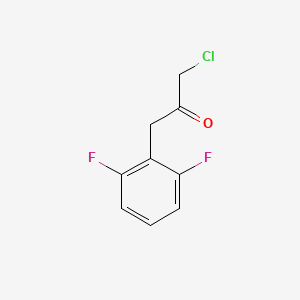

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

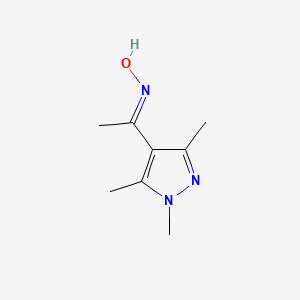

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BTT-3033 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrochemical Synthesis

Amani and Nematollahi (2012) discussed the electrochemical syntheses of new arylthiobenzazoles, specifically focusing on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole. This process leads to the disubstitution of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, highlighting a method for synthesizing compounds related to 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone (Amani & Nematollahi, 2012).

Molecular Docking in Cancer Research

Shirani et al. (2021) explored the synthesis of benzothiazolopyridine compounds, conducting molecular docking studies on estrogen and progesterone receptors, which are vital targets in breast cancer. This research indicates the potential of benzothiazol derivatives in cancer research and treatment (Shirani et al., 2021).

Oxidative Aminocarbonylation

Veltri et al. (2016) studied the reactivity of certain benzo[d]imidazoles under oxidative aminocarbonylation conditions, revealing insights into the synthesis of functionalized benzimidazothiazoles. This research is crucial for understanding the chemical properties and potential applications of compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone (Veltri et al., 2016).

Spectroscopic and Structural Analysis

Inkaya (2018) performed a thorough spectroscopic and structural analysis of a benzo[d]thiazole derivative, offering insights into the molecular geometry, vibrational modes, and other physical properties. Such analyses are essential for the development and application of similar compounds (Inkaya, 2018).

Antimicrobial Studies

Khalid et al. (2016) investigated the synthesis and antimicrobial properties of N-substituted derivatives of benzothiazole compounds. This research highlights the potential use of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S3/c1-13(2)12-26(22,23)14-7-9-20(10-8-14)17(21)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-6,13-14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJUTLIGVRLIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2924429.png)

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2924431.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)

methanone](/img/structure/B2924446.png)